molecular formula C13H9ClN2OS3 B2420889 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899982-82-2

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2420889
CAS No.: 899982-82-2
M. Wt: 340.86
InChI Key: HUJABIRJYPMUIV-UHFFFAOYSA-N
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Description

5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9ClN2OS3 and its molecular weight is 340.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Researchers have synthesized and characterized various compounds similar to 5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, focusing on their molecular structures and properties. For example, a study by (Talupur et al., 2021) involved the synthesis of related thiophene-2-carboxamides and their evaluation using spectroscopic techniques.

Antimicrobial Evaluation

  • Some derivatives of this compound have been evaluated for antimicrobial properties. (Naganagowda & Petsom, 2011) synthesized oxadiazole derivatives and examined their antibacterial activity.

Antitumor Activity

  • Studies have also explored the potential antitumor effects of related compounds. For instance, (Ostapiuk et al., 2017) investigated the antitumor activity of similar benzothiophen-carboxamide derivatives, finding significant effects in inhibiting the growth of human tumor cells.

Synthesis of Novel Derivatives

  • Research has focused on creating novel derivatives of related structures for various applications. (Marvadi et al., 2020) developed new carboxamide derivatives and evaluated their antitubercular activity.

Molecular Docking Studies

  • Molecular docking studies are conducted to understand the interaction of these compounds with biological targets. (Talupur et al., 2021) included such studies in their research on thiophene-2-carboxamides.

Synthesis Techniques and Chemical Reactions

  • Innovative synthesis techniques and chemical reactions involving similar compounds are a key area of research. For example, (Sedlák et al., 2008) focused on synthesizing substituted benzo[b]thiophen-2-yl carboxamides.

Biological Screening

  • The biological activity of these compounds is tested against various strains of microorganisms and in different biological assays. (Kolisnyk et al., 2015) synthesized thieno[2,3-d]pyrimidine derivatives and examined their antimicrobial efficacy.

Properties

IUPAC Name

5-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJABIRJYPMUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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